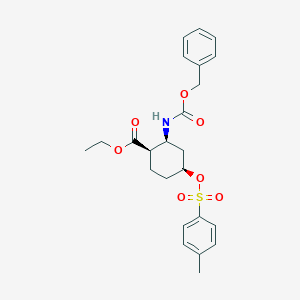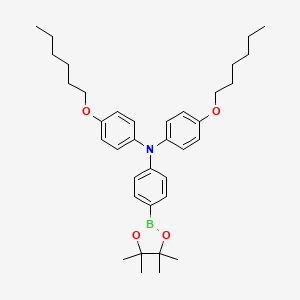
N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester” is a chemical compound with the CAS number 1221821-41-5 . It is also known as "BenzenaMine, N,N-bis [4- (hexyloxy)phenyl]-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Buchwald–Hartwig cross-coupling reaction . This reaction involves the coupling of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine with 2-bromothiophene in the presence of tris (dibenzylideneacetone)dipalladium (0), tri- tert -butyl phosphine and sodium tert -butanolate .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, aryl boronic acid esters like this one are often used in the Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .Physical And Chemical Properties Analysis
The compound is described as a yellow oil . The boiling point, density, and acidity coefficient (pKa) of the compound are not available in the sources.Zukünftige Richtungen
“N,N-Bis (4-(Hexyloxy) Phenyl)Amine-4-Pinacol ester” and similar compounds are of great interest for the synthesis of optoelectronic devices . They can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . Therefore, they can be used in the development of organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .
Eigenschaften
IUPAC Name |
N,N-bis(4-hexoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50BNO4/c1-7-9-11-13-27-39-33-23-19-31(20-24-33)38(32-21-25-34(26-22-32)40-28-14-12-10-8-2)30-17-15-29(16-18-30)37-41-35(3,4)36(5,6)42-37/h15-26H,7-14,27-28H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLMHBPXJIPYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCC)C4=CC=C(C=C4)OCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


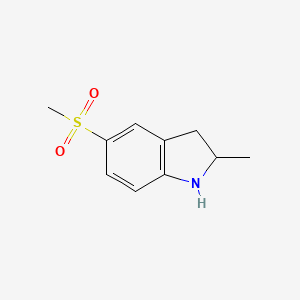
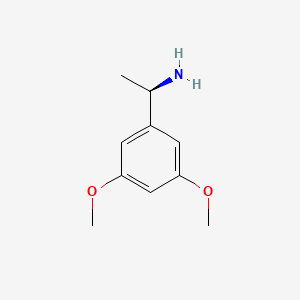
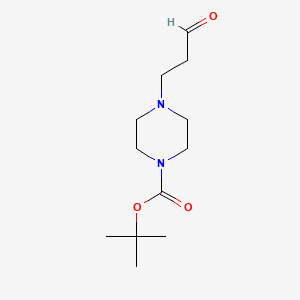
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
